Androgen Receptor Binding Affinity: A Key Differentiator vs. 6-Methoxyflavone
A direct cell-free assay measured the binding affinity of 6-Hydroxy-2'-methoxyflavone to the rat androgen receptor (AR) using fluorescence polarization, yielding an AC50 of 10,000 nM [1]. While the exact binding mode (agonist/antagonist) is not specified, this provides a quantitative benchmark. In contrast, a structurally related analog, 6-methoxyflavone (which lacks the 6-OH group), demonstrated significant agonist activity on AR in a cell-based reporter assay, with an EC50 of 700 nM [2]. The presence of the 6-hydroxy group in the target compound appears to dramatically alter its interaction with the AR, shifting it from a potent agonist to a much weaker binder, highlighting a stark functional divergence based on a single substitution.
| Evidence Dimension | Androgen Receptor (AR) Activity/Binding |
|---|---|
| Target Compound Data | AC50 = 10,000 nM |
| Comparator Or Baseline | 6-Methoxyflavone (EC50 = 700 nM, agonist) |
| Quantified Difference | Target compound shows a >14-fold weaker binding/activity compared to the potent agonist activity of 6-methoxyflavone. |
| Conditions | Target: Cell-free binding assay. Comparator: Cell-based reporter gene assay (MDA-kb2 cell line). |
Why This Matters
This data is critical for researchers studying androgen signaling, as it demonstrates that the 6-OH group drastically reduces AR affinity compared to the methoxy-only analog, potentially altering the compound's endocrine disruption profile.
- [1] TargetMine / ChEMBL. Binding affinity of 6-Hydroxy-2'-methoxyflavone (CHEMBL267936) for rat Androgen Receptor (P15207). View Source
- [2] Kai H, Baba M, Okuyama T. Effect of flavonoids on androgen and glucocorticoid receptors based on in vitro reporter gene assay. Bioorg Med Chem Lett. 2008;18(14):3890-3. (Data from abstract). View Source
